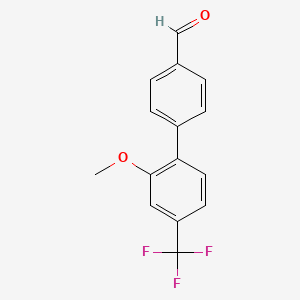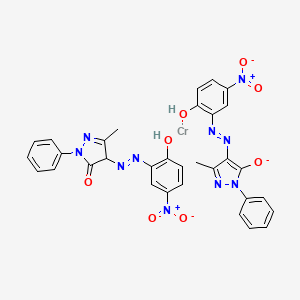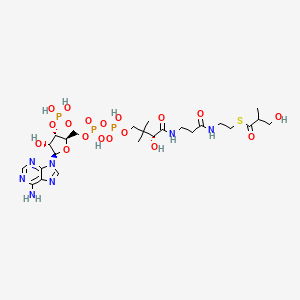
3-Hydroxy-2-methylpropanoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methylpropanoyl-CoA is a biochemical compound with the molecular formula C25H42N7O18P3S. It is a derivative of coenzyme A and plays a crucial role in various metabolic pathways, particularly in the metabolism of valine, an essential amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methylpropanoyl-CoA typically involves the enzymatic conversion of 3-hydroxy-2-methylpropanoic acid to its CoA derivative. This process is catalyzed by specific enzymes such as 3-hydroxyisobutyryl-CoA synthetase .
Industrial Production Methods
Industrial production of this compound is generally carried out through biotechnological methods, utilizing microbial fermentation processes. These methods leverage genetically engineered microorganisms to produce the compound in large quantities under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methylpropanoyl-CoA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylcrotonyl-CoA.
Reduction: It can be reduced to form 3-hydroxyisobutyryl-CoA.
Substitution: It can participate in substitution reactions where the CoA moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include NAD+ and FAD.
Reduction: Reducing agents such as NADH and FADH2 are typically used.
Substitution: Various nucleophiles can be used to replace the CoA moiety.
Major Products Formed
Oxidation: 3-Methylcrotonyl-CoA
Reduction: 3-Hydroxyisobutyryl-CoA
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-methylpropanoyl-CoA has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of CoA-dependent enzymes.
Biology: It plays a role in the study of metabolic pathways, particularly in the metabolism of branched-chain amino acids.
Medicine: Research on this compound contributes to understanding metabolic disorders related to valine metabolism.
Industry: It is used in the production of biodegradable plastics and other biopolymers.
Mechanism of Action
3-Hydroxy-2-methylpropanoyl-CoA exerts its effects by participating in various metabolic pathways. It acts as an acyl donor in enzymatic reactions, transferring its acyl group to other molecules. This process is facilitated by enzymes such as 3-hydroxyisobutyryl-CoA synthetase and 3-hydroxyisobutyryl-CoA dehydrogenase. The molecular targets include various CoA-dependent enzymes involved in amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyisobutyryl-CoA
- 3-Methylcrotonyl-CoA
- 3-Hydroxy-3-methylglutaryl-CoA
Comparison
3-Hydroxy-2-methylpropanoyl-CoA is unique due to its specific role in valine metabolism. Unlike 3-Hydroxy-3-methylglutaryl-CoA, which is involved in cholesterol synthesis, this compound is primarily associated with the catabolism of branched-chain amino acids. This specificity makes it a valuable compound for studying metabolic pathways related to amino acid degradation .
Properties
Molecular Formula |
C25H42N7O18P3S |
|---|---|
Molecular Weight |
853.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2-methylpropanethioate |
InChI |
InChI=1S/C25H42N7O18P3S/c1-13(8-33)24(38)54-7-6-27-15(34)4-5-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13?,14-,17-,18-,19+,23-/m1/s1 |
InChI Key |
WWEOGFZEFHPUAM-MIZDRFBCSA-N |
Isomeric SMILES |
CC(CO)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(CO)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Tributylstannyl)benzyl]piperidine](/img/structure/B15287653.png)
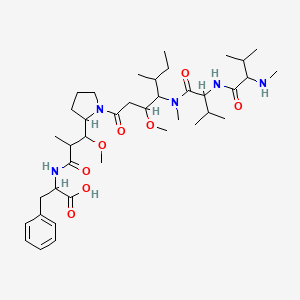
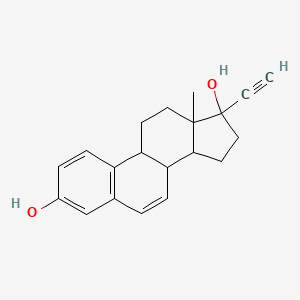
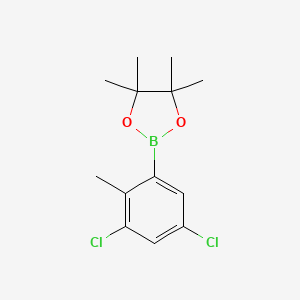
![tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate](/img/structure/B15287677.png)
![N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)
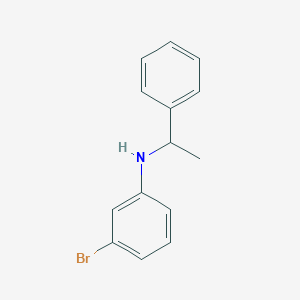
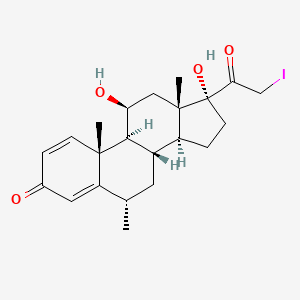
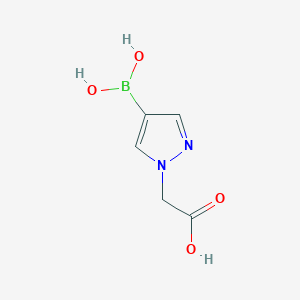


![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)
